

An In-depth Technical Guide to the Chemical and Biological Profile of Neoline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Neoline**

Cat. No.: **B1670494**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoline, a C19-diterpenoid alkaloid isolated from plants of the *Aconitum* genus, has garnered significant interest for its notable biological activities, including analgesic and anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical structure, spectroscopic characteristics, and known biological effects of **Neoline**. Detailed experimental protocols for assessing its analgesic and anti-inflammatory activities, as well as its interaction with voltage-gated sodium channels, are presented. This document aims to serve as a foundational resource for researchers engaged in the study and development of **Neoline** as a potential therapeutic agent.

Chemical Structure and Properties

Neoline is a complex diterpene alkaloid with a hexacyclic aconitane skeleton. Its chemical identity is well-established and characterized by the following identifiers and properties.

Property	Value	Reference
IUPAC Name	(1S,2R,3R,4S,5S,6S,8R,9R,13S,16S,17R,18R)-11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.1 ^{2,5} .0 ^{1,10} .0 ^{3,8} .0 ^{13,17}]nonadecane-4,8,16-triol	[1]
CAS Number	466-26-2	
Molecular Formula	C ₂₄ H ₃₉ NO ₆	[1]
Molecular Weight	437.57 g/mol	[1]
Canonical SMILES	CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6O)OC)O)OC)OC)OC	
InChI Key	XRARAKHBJHWUHW- SMCICNQZSA-N	

Spectroscopic Data

The structural elucidation of **Neoline** is supported by various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

NMR Spectroscopy

While a complete public dataset of assigned ¹H and ¹³C NMR chemical shifts for **Neoline** is not readily available in tabulated form, published literature and spectral databases contain this information. Researchers are advised to consult specialized databases or the primary literature for detailed spectral assignments.

Note on ¹³C NMR Data: Publicly accessible spectral databases confirm the availability of ¹³C NMR data for **Neoline**, often requiring user registration to view the full spectrum and associated data.[\[2\]](#)

Mass Spectrometry

Detailed mass spectrometry data, including the fragmentation patterns of **Neoline** under electron ionization (EI-MS), are crucial for its identification and characterization. This information is typically found in specialized chemical databases or original research articles focusing on the isolation and characterization of Aconitum alkaloids.

Biological Activity and Mechanism of Action

Neoline has demonstrated significant analgesic and anti-inflammatory properties in preclinical studies. A key aspect of its mechanism of action appears to be the modulation of voltage-gated sodium channels.

Analgesic Activity

Studies have shown that **Neoline** can significantly attenuate mechanical hyperalgesia in murine models of neuropathic pain.^[3] This suggests its potential as a therapeutic agent for chronic pain conditions. The analgesic effects are thought to be mediated, at least in part, by its interaction with voltage-gated sodium channels, specifically Nav1.7.

Anti-inflammatory Activity

The anti-inflammatory potential of **Neoline** has been reported, contributing to its overall therapeutic profile. This activity is often evaluated using models of acute inflammation.

Mechanism of Action: Inhibition of Nav1.7

A primary molecular target identified for **Neoline** is the voltage-gated sodium channel Nav1.7, which is a key player in pain signaling pathways. By inhibiting this channel, **Neoline** can reduce the excitability of nociceptive neurons, thereby producing an analgesic effect. The precise nature of this interaction and the downstream signaling events are areas of active investigation. At present, specific intracellular signaling pathways directly modulated by **Neoline** have not been fully elucidated in publicly available literature.

Experimental Protocols

To facilitate further research and validation of **Neoline**'s biological activities, detailed methodologies for key experiments are provided below.

Analgesic Activity: Von Frey Test in Mice

This protocol is used to assess mechanical allodynia, a hallmark of neuropathic pain.

Objective: To determine the paw withdrawal threshold in response to a mechanical stimulus.

Materials:

- Von Frey filaments of varying stiffness (e.g., 0.008 g to 3.5 g)
- Elevated wire mesh platform
- Testing chambers for animal acclimation
- Male C57BL/6 mice

Procedure:

- **Acclimation:** Place individual mice in the testing chambers on the elevated wire grid and allow them to acclimate for at least one hour before testing.
- **Filament Application:** Starting with a mid-range filament (e.g., 0.6 g), apply it to the plantar surface of the hind paw with enough force to cause a slight bend. Hold for 1-2 seconds.
- **Response Assessment:** A positive response is a sharp withdrawal, flinching, or licking of the paw.
- **Up-Down Method:** If there is no response, the next trial uses a filament of greater stiffness. If there is a positive response, the next trial uses a filament of lesser stiffness.
- **Testing Sequence:** Continue this sequence until at least five stimuli have been applied after the first positive response.
- **Data Analysis:** The 50% paw withdrawal threshold is calculated using the up-down method statistical analysis.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating acute inflammation.

Objective: To measure the reduction in paw edema following treatment with **Neoline**.

Materials:

- Male Wistar rats (180-220 g)
- 1% w/v solution of λ -carrageenan in sterile saline
- Plethysmometer
- **Neoline** solution and vehicle control
- Positive control (e.g., Indomethacin)

Procedure:

- Animal Groups: Divide animals into groups: vehicle control, **Neoline**-treated (various doses), and positive control.
- Baseline Measurement: Measure the initial volume of the right hind paw of each rat using the plethysmometer.
- Compound Administration: Administer **Neoline** or the respective control substance (e.g., intraperitoneally or orally) 30-60 minutes before the carrageenan injection.
- Induction of Edema: Inject 0.1 mL of the 1% carrageenan solution into the sub-plantar region of the right hind paw.
- Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
- Data Analysis: The percentage of edema inhibition is calculated for each group relative to the vehicle control group.

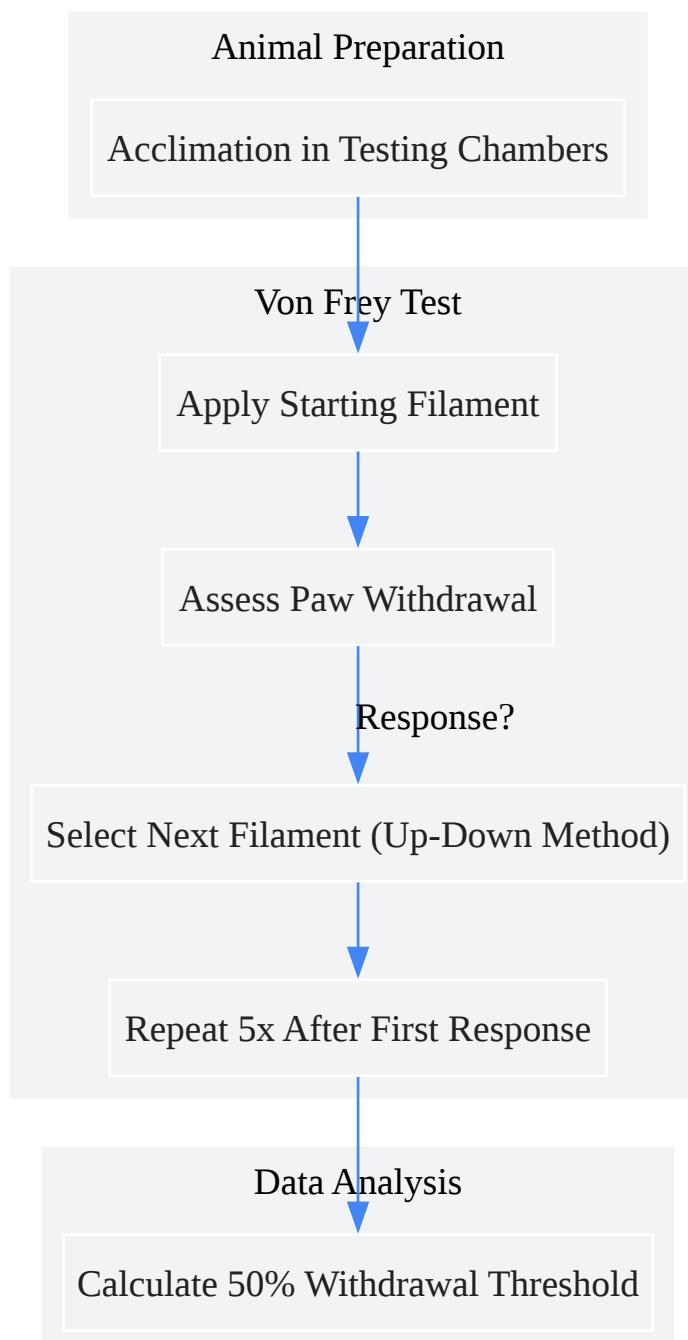
Nav1.7 Inhibition: Whole-Cell Patch Clamp in HEK293 Cells

This electrophysiological technique is used to measure the effect of **Neoline** on Nav1.7 channel currents.

Objective: To determine the concentration-dependent inhibition of Nav1.7 channels by **Neoline** and calculate the IC_{50} value.

Materials:

- HEK293 cells stably expressing human Nav1.7 channels
- Patch-clamp rig (amplifier, micromanipulator, perfusion system)
- Borosilicate glass capillaries for pipette fabrication
- External and internal recording solutions


Procedure:

- **Cell Preparation:** Plate the HEK293-hNav1.7 cells on glass coverslips 24-48 hours before the experiment.
- **Recording Setup:** Place a coverslip in the recording chamber and perfuse with the external solution.
- **Pipette Fabrication and Filling:** Pull glass pipettes to a resistance of 2-5 M Ω and fill with the internal solution.
- **Whole-Cell Configuration:** Approach a cell with the pipette and form a giga-ohm seal. Rupture the cell membrane to achieve the whole-cell configuration.
- **Voltage Protocol:** Hold the cell at a potential of -120 mV. Apply depolarizing voltage steps (e.g., to 0 mV for 20 ms) to elicit sodium currents.
- **Compound Application:** After establishing a stable baseline current, perfuse the cell with increasing concentrations of **Neoline**.

- Data Acquisition and Analysis: Record the peak inward current at each concentration. Plot the percentage of current inhibition against the **Neoline** concentration and fit the data to a Hill equation to determine the IC_{50} .

Visualizations

Experimental Workflow: Analgesic Activity Assessment

[Click to download full resolution via product page](#)

Caption: Workflow for assessing analgesic activity using the von Frey test.

Logical Relationship: Mechanism of Analgesia

[Click to download full resolution via product page](#)

Caption: Postulated mechanism of **Neoline**'s analgesic action via Nav1.7 inhibition.

Conclusion

Neoline presents a promising natural product scaffold for the development of novel analgesic and anti-inflammatory drugs. Its well-defined chemical structure and demonstrated biological activity, particularly its inhibitory effect on the Nav1.7 sodium channel, warrant further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in their exploration of **Neoline**'s therapeutic potential. Future studies should focus on elucidating the complete spectroscopic profile, quantifying its in vivo efficacy, and unraveling the specific intracellular signaling pathways it modulates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. spectrabase.com [spectrabase.com]
- 3. Paw withdrawal threshold in the von Frey hair test is influenced by the surface on which the rat stands - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical and Biological Profile of Neoline]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1670494#what-is-the-chemical-structure-of-neoline\]](https://www.benchchem.com/product/b1670494#what-is-the-chemical-structure-of-neoline)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com